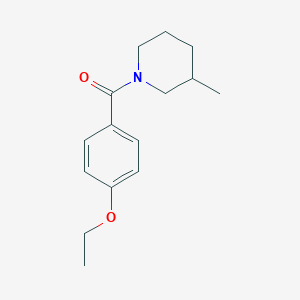

1-(4-ethoxybenzoyl)-3-methylpiperidine

Description

The exact mass of the compound this compound is 247.157228913 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl)-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-18-14-8-6-13(7-9-14)15(17)16-10-4-5-12(2)11-16/h6-9,12H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNLLSORCZJKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 1-(4-ethoxybenzoyl)-3-methylpiperidine

Executive Summary

1-(4-ethoxybenzoyl)-3-methylpiperidine is a synthetic organic compound characterized by a piperidine core substituted with a methyl group at the C3 position and an acylated nitrogen featuring a 4-ethoxybenzoyl moiety. While not a standalone blockbuster drug, this structural motif is highly relevant in medicinal chemistry and high-throughput screening (HTS). Derivatives of 3-methylpiperidine are frequently utilized as versatile building blocks in the development of active pharmaceutical ingredients (APIs), including CB2 receptor agonists, Aurora kinase inhibitors, and selective serotonin 5-HT6 receptor antagonists. This whitepaper provides a comprehensive analysis of its structural dynamics, physicochemical properties, and a validated synthetic methodology.

Structural Anatomy & Stereochemical Dynamics

The Piperidine Core & Chiral Center

The foundational scaffold of the molecule is 3-methylpiperidine. The introduction of the methyl group at the C3 position breaks the symmetry of the piperidine ring, creating a chiral center. Consequently, the compound exists as two enantiomers: (R)- and (S)-1-(4-ethoxybenzoyl)-3-methylpiperidine. In drug discovery, the stereochemistry at this position is often critical for target binding affinity and selectivity, as seen in the development of potent Dipeptidyl Peptidase IV (DPP-4) inhibitors where the (R)-configuration is essential for high binding affinity[1].

The Amide Linkage & Rotameric States

The nitrogen atom of the piperidine ring is covalently bonded to the carbonyl carbon of the 4-ethoxybenzoyl group, forming a tertiary amide. Due to the partial double-bond character of the N-C(O) bond—resulting from nitrogen lone-pair delocalization into the carbonyl pi-system—rotation around this bond is restricted. This restriction leads to the formation of distinct syn and anti rotamers in solution. During Nuclear Magnetic Resonance (NMR) spectroscopy, this phenomenon manifests as broadened peaks or distinct sets of signals for the piperidine ring protons, a critical factor to account for during structural validation.

The 4-Ethoxybenzoyl Moiety

The 4-ethoxybenzoyl group acts as the lipophilic tail of the molecule. The ether oxygen at the para position serves as a hydrogen bond acceptor, which can facilitate interactions with biological targets. Furthermore, the electron-donating nature of the ethoxy group via resonance increases the electron density on the aromatic ring, potentially influencing the compound's metabolic stability and interaction with cytochrome P450 enzymes.

Physicochemical Profiling

Understanding the physicochemical properties is essential for downstream applications, including formulation and assay development. The following table summarizes the predicted quantitative properties of this compound based on its molecular structure.

| Property | Value | Implication for Research |

| Molecular Formula | C15H21NO2 | Standard stoichiometric baseline. |

| Molecular Weight | 247.34 g/mol | Favorable for small-molecule drug design (Lipinski's Rule of 5 compliant). |

| Hydrogen Bond Donors | 0 | High lipophilicity; lacks protic hydrogens. |

| Hydrogen Bond Acceptors | 2 | Ether oxygen and amide carbonyl can interact with target proteins. |

| Rotatable Bonds | 4 | Moderate flexibility, allowing conformational adaptation in binding pockets. |

| LogP (Predicted) | ~2.8 - 3.2 | Optimal lipophilicity for membrane permeability and oral bioavailability. |

Synthetic Methodology & Workflow

The synthesis of this compound is achieved via a nucleophilic acyl substitution reaction. The secondary amine of 3-methylpiperidine attacks the electrophilic carbonyl carbon of 4-ethoxybenzoyl chloride[2].

Reagents and Conditions

-

Amine: 3-Methylpiperidine (racemic or enantiopure depending on the desired product).

-

Acylating Agent: 4-Ethoxybenzoyl chloride.

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating system, ensuring that each step inherently confirms the success of the previous one through observable phase changes and targeted impurity removal.

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and purged with nitrogen, add 3-methylpiperidine (1.0 equiv) and anhydrous DCM (0.2 M concentration). Add DIPEA (1.5 equiv) and cool the mixture to 0 °C using an ice-water bath.

-

Causality: A non-nucleophilic tertiary base (DIPEA) is required to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the starting 3-methylpiperidine, which would render it non-nucleophilic and halt the reaction.

-

-

Acylation: Dissolve 4-ethoxybenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the reaction and minimizes the formation of unwanted side products, such as ketenes or the thermal degradation of the acid chloride.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

-

Validation: The disappearance of the amine spot (visualized with a ninhydrin stain) validates reaction completion.

-

-

Aqueous Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4.

-

Causality & Validation: The 1M HCl wash selectively protonates and pulls unreacted amine and DIPEA into the aqueous phase. The NaHCO3 wash neutralizes residual acid and hydrolyzes unreacted acid chloride into a water-soluble carboxylate, ensuring the organic phase contains only the neutral amide product.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography to yield the pure this compound.

Synthetic Workflow Diagram

Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, rigorous analytical characterization is mandatory.

-

1H NMR (CDCl3): The spectrum will exhibit characteristic signals for the ethoxy group (a triplet for the CH3 around 1.4 ppm and a quartet for the CH2 around 4.0 ppm) and the para-substituted aromatic ring (two doublets integrating to 2H each in the 6.8-7.4 ppm range). Crucially, the protons of the piperidine ring will appear as complex, broadened multiplets due to the presence of amide rotamers.

-

13C NMR: Expected to show the amide carbonyl carbon (~170 ppm), the aromatic carbons, the ether carbon, and the aliphatic carbons of the piperidine ring.

-

Mass Spectrometry (ESI-MS): The mass spectrum should display a prominent [M+H]+ peak at m/z 248.1, confirming the molecular weight.

-

IR Spectroscopy: A strong absorption band around 1630-1650 cm⁻¹ is indicative of the tertiary amide carbonyl stretch, while the absence of a broad N-H stretch above 3000 cm⁻¹ confirms the complete consumption of the secondary amine[3].

Pharmacological & Medicinal Chemistry Relevance

Derivatives of 3-methylpiperidine are privileged scaffolds in medicinal chemistry. The incorporation of the 4-ethoxybenzoyl group enhances the molecule's lipophilicity, which can be strategically used to improve blood-brain barrier (BBB) penetration for central nervous system (CNS) targets. Furthermore, the amide bond acts as a stable linker that is resistant to rapid enzymatic hydrolysis compared to esters. Researchers utilize this specific structural framework in HTS libraries to identify novel hits for G-protein coupled receptors (GPCRs) and kinase enzymes, leveraging the chiral nature of the C3-methyl group to probe the spatial constraints of the target protein's binding pocket.

References

Sources

physicochemical properties of 1-(4-ethoxybenzoyl)-3-methylpiperidine

Technical Whitepaper: Physicochemical Characterization of 1-(4-ethoxybenzoyl)-3-methylpiperidine

Executive Summary

This technical guide delineates the physicochemical profile of This compound , a specific N-benzoylpiperidine derivative.[1][2] While direct literature on this exact isomer is sparse, its structural analogs (such as N-benzoylpiperidine and 1-(3-methylbenzoyl)piperidine) are well-documented in medicinal chemistry and agrochemical research (specifically as insect repellent candidates and local anesthetic precursors).[1][2]

This document serves as a foundational reference for researchers synthesizing or characterizing this compound. It provides predicted properties based on Quantitative Structure-Property Relationship (QSPR) models, detailed experimental protocols for validation, and a structural analysis of its stereochemical implications.[1][2]

Chemical Identity & Structural Analysis

The molecule consists of a 4-ethoxybenzoyl moiety attached to the nitrogen of a 3-methylpiperidine ring.[1][2][3] This structure introduces specific chemical behaviors, notably the lack of basicity at the amide nitrogen and the presence of a chiral center at the C3 position of the piperidine ring.[1][2]

| Property | Value |

| IUPAC Name | (4-ethoxyphenyl)(3-methylpiperidin-1-yl)methanone |

| SMILES | CCOc1ccc(C(=O)N2CCCC(C)C2)cc1 |

| Molecular Formula | C₁₅H₂₁NO₂ |

| Molecular Weight | 247.34 g/mol |

| Chirality | One chiral center at C3 of the piperidine ring.[1][2] Exists as (R)- and (S)- enantiomers.[1][2] |

| Rotamers | Restricted rotation around the amide C-N bond leads to distinct cis and trans rotamers observable by NMR.[1][2] |

Structural Diagram (DOT Visualization)

The following diagram illustrates the retrosynthetic disconnection and the key structural domains governing its properties.

Caption: Retrosynthetic analysis showing the coupling of 4-ethoxybenzoic acid and 3-methylpiperidine, highlighting key structural features.

Predicted Physicochemical Profile

Given the absence of specific experimental data in public repositories, the following values are derived from fragment-based contribution methods (ClogP) and comparison with structural analogs (e.g., N-benzoylpiperidine, LogP ~2.3).

Lipophilicity & Solubility[1][2][3]

-

LogP (Octanol/Water Partition Coefficient): Estimated at 2.8 – 3.2 .[1][2]

-

Rationale: The benzoyl group contributes significantly to lipophilicity.[1][2] The ethoxy group adds hydrophobic bulk compared to a methoxy or hydroxy group.[1][2] The 3-methyl group adds ~0.5 log units.[1][2][3]

-

Implication: The compound is highly lipophilic, suggesting good membrane permeability but poor aqueous solubility.[1][2]

-

-

Aqueous Solubility: Predicted < 0.1 mg/mL (at pH 7.4).[1][2]

-

pKa:

Electronic Properties

-

Polar Surface Area (PSA): ~29.5 Ų (Amide: 20.3 + Ether: 9.2).[1][2]

-

Hydrogen Bond Donors (HBD): 0

-

Hydrogen Bond Acceptors (HBA): 2 (Amide Carbonyl, Ether Oxygen).[1][2]

Stability & Reactivity

Hydrolytic Stability

The benzamide bond is robust.[1][2] Hydrolysis requires harsh conditions (e.g., 6M HCl at reflux for >4 hours).[1][2] Under physiological conditions (pH 7.4, 37°C), the half-life is predicted to be > 1 year.[1][2]

Metabolic Stability (Predicted)

-

Phase I Metabolism: The primary metabolic soft spot is the 4-ethoxy group (O-dealkylation by CYP450 enzymes to form the phenol) and the 3-methyl group (hydroxylation).[1][2]

-

Phase II Metabolism: The resulting phenol would undergo rapid glucuronidation.[1][2]

Experimental Characterization Protocols

To validate the predicted properties, the following self-validating protocols are recommended. These are designed to ensure data integrity and reproducibility.[1][2]

HPLC Method for Purity & Quantification

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

-

Gradient: 10% B to 90% B over 10 minutes.

-

Validation Criterion: The peak for the (R)- and (S)- enantiomers may co-elute on an achiral column.[1][2] Use a Chiralpak AD-H column if enantiomeric excess (ee) determination is required.[1][2]

LogP Determination (Shake-Flask Method)

-

Preparation: Dissolve 1 mg of compound in 1 mL of octanol (saturated with water).

-

Equilibration: Add 1 mL of water (saturated with octanol). Vortex for 2 hours at 25°C.[1][2]

-

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Analyze both phases by HPLC (Protocol 4.1).

-

Calculation:

[1][2] -

Control: Use Toluene (LogP 2.[1][2]7) as a reference standard.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow for purity and identity confirmation.

References

-

Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

-

OECD Guidelines for the Testing of Chemicals. (1995).[1][2] "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing.[1][2] Link

-

Veber, D. F., et al. (2002).[1][2] "Molecular properties that influence the oral bioavailability of drug candidates."[1][2] Journal of Medicinal Chemistry, 45(12), 2615-2623.[1][2] Link[1][2]

-

PubChem. (2024).[1][2] "Compound Summary: N-Benzoylpiperidine." National Library of Medicine.[1][2] Link(Cited for structural analog comparison).

Sources

1-(4-ethoxybenzoyl)-3-methylpiperidine CAS number and identification

An In-Depth Technical Guide to 1-(4-ethoxybenzoyl)-3-methylpiperidine: Synthesis, Characterization, and SAR Utility

Executive Summary & Chemical Identity

The compound This compound is a tertiary aryl amide characterized by the fusion of an electron-rich 4-ethoxybenzoyl moiety with a sterically encumbered, non-planar 3-methylpiperidine ring. In the landscape of medicinal chemistry, such fragments are highly valued for their ability to probe the spatial constraints of receptor binding pockets.

While its symmetrical regioisomer, 1-(4-ethoxybenzoyl)-4-methylpiperidine, is a commercially cataloged building block (CAS No. 329059-58-7), the 3-methyl analog is a specialized, chiral derivative. The absence of a widely circulated public CAS number for the 3-methyl isomer underscores its status as a bespoke intermediate, typically synthesized de novo for advanced Structure-Activity Relationship (SAR) profiling rather than bulk commercial acquisition.

Mechanistic Rationale in Drug Design

The architectural choice to couple 4-ethoxybenzoic acid with 3-methylpiperidine is driven by specific physicochemical and conformational goals:

-

Conformational Complexity (Rotamers): Unlike primary or secondary amides, the tertiary amide bond in this molecule exhibits restricted rotation around the C–N partial double bond. This restriction, combined with the asymmetry of the 3-methylpiperidine ring, results in distinct cis and trans rotamers in solution. This property is critical for target engagement, as only one rotameric state typically binds to the biological target[1].

-

Stereocenter Introduction: The methyl group at the C3 position of the piperidine ring introduces a chiral center. This forces the piperidine ring into specific chair conformations to minimize 1,3-diaxial interactions, projecting the methyl group equatorially and altering the molecule's three-dimensional vector space compared to the flat 4-methyl analog.

-

Electronic Tuning: The 4-ethoxy group acts as a strong electron-donating group via resonance, increasing the electron density of the benzoyl ring. This enhances its capacity to participate in

stacking or cation-

De Novo Synthesis Methodology

To synthesize this compound with high yield and purity, an acyl chloride intermediate route is preferred over standard peptide coupling reagents (e.g., HATU or EDC/HOBt). The causality behind this choice is kinetic: the secondary amine of 3-methylpiperidine is sterically hindered. By converting the carboxylic acid to a highly electrophilic acyl chloride, we ensure rapid, irreversible amide bond formation, bypassing the slower kinetics and potential side reactions of standard coupling agents[3].

Step-by-Step Protocol (Self-Validating System)

Phase 1: Acyl Chloride Generation

-

Reagents: Suspend 4-ethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Activation: Dropwise add thionyl chloride (SOCl₂, 1.5 eq) at 0°C under an inert argon atmosphere.

-

Reaction: Heat the mixture to reflux (approx. 40°C) for 2 hours.

-

Validation: The reaction is complete when the suspension turns into a clear, homogeneous solution, indicating the complete conversion of the insoluble carboxylic acid to the soluble 4-ethoxybenzoyl chloride.

-

Concentration: Remove excess SOCl₂ and DCM in vacuo to yield the crude acyl chloride as a yellow oil.

Phase 2: Nucleophilic Acyl Substitution

-

Preparation: Dissolve the crude 4-ethoxybenzoyl chloride in anhydrous DCM.

-

Base Addition: Add triethylamine (Et₃N, 2.5 eq) to serve as an acid scavenger. The use of Et₃N prevents the formation of the unreactive 3-methylpiperidine hydrochloride salt.

-

Coupling: Cool the solution to 0°C. Add 3-methylpiperidine (1.1 eq) dropwise. The low temperature controls the exothermic reaction and prevents the cleavage of the ethoxy ether.

-

Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

-

TLC Validation: Monitor via Thin Layer Chromatography (Hexanes:Ethyl Acetate 7:3). The product will appear as a new, UV-active spot (254 nm) at an intermediate Rf value, while any unreacted 3-methylpiperidine remains at the baseline (ninhydrin positive).

Phase 3: Workup and Purification

-

Quench: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid.

-

Extraction: Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove unreacted amine), followed by brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify via silica gel flash chromatography to yield the pure this compound.

Caption: Synthetic workflow for this compound via acyl chloride intermediate.

Analytical Identification & Characterization

To definitively prove the identity of the synthesized compound, orthogonal analytical techniques must be employed.

Mass Spectrometry (LC-MS)

The fragmentation of 4-ethoxybenzoyl amides under Electrospray Ionization (ESI) typically involves the cleavage of the bonds adjacent to the carbonyl group[2]. The parent ion

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR)

The

Quantitative Data Summaries

Table 1: Physico-Chemical Properties

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | 247.34 g/mol |

| Exact Mass | 247.1572 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Ether Oxygen) |

| Rotatable Bonds | 3 (Excluding piperidine ring) |

| Topological Polar Surface Area (tPSA) | 29.54 Ų |

Table 2: Expected Analytical Targets for Identification

| Analytical Method | Target Signal / Observation | Rationale |

| LC-MS (ESI+) | m/z 248.16 | Protonated molecular ion. |

| LC-MS (ESI+) | m/z 149.06 | Diagnostic 4-ethoxybenzoyl fragment[2]. |

| FT-IR | ~1630 cm⁻¹ (Strong) | Tertiary amide carbonyl (C=O) stretch. |

| FT-IR | ~1250 cm⁻¹ (Strong) | Aryl alkyl ether (C-O-C) asymmetric stretch. |

| Aromatic protons of the para-substituted benzene ring. | ||

| Methylene protons of the ethoxy group. |

References

-

MDPI De Novo Generation-Based Design MDPI. (2026). De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor. URL: [Link]

-

White Rose Design and Synthesis of 3-D Fragments White Rose eTheses Online. (n.d.). Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. URL:[Link]

Sources

molecular weight and formula of 1-(4-ethoxybenzoyl)-3-methylpiperidine

Executive Summary

1-(4-ethoxybenzoyl)-3-methylpiperidine is a synthetic organic compound belonging to the N-acylpiperidine class. Structurally, it consists of a 3-methylpiperidine ring acylated at the nitrogen atom by a 4-ethoxybenzoyl moiety. This scaffold is frequently encountered in medicinal chemistry as a pharmacophore in local anesthetics, analgesics, and ligands for G-protein coupled receptors (GPCRs).

This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and structural validation, designed for researchers in drug discovery and organic synthesis.

Physicochemical Properties[1][2]

Molecular Formula & Weight

The exact molecular formula and weight are derived from standard IUPAC atomic weights.

| Property | Value | Calculation Basis |

| Molecular Formula | C₁₅H₂₁NO₂ | C (15) + H (21) + N (1) + O (2) |

| Molecular Weight | 247.34 g/mol | Average mass (C: 12.011, H: 1.008, N: 14.007, O: 15.999) |

| Monoisotopic Mass | 247.1572 Da | Based on ¹²C, ¹H, ¹⁴N, ¹⁶O |

| Exact Mass | 247.157229 g/mol | High-resolution MS target |

Structural Specifications

-

Core Scaffold: Piperidine (saturated six-membered heterocycle).

-

Substituents:

-

Chirality: The C3 carbon of the piperidine ring is a chiral center. Unless specified as an enantiopure compound (R or S), the chemical name implies a racemic mixture .

Predicted Lipophilicity & Solubility

-

LogP (Predicted): ~3.2 – 3.5 (Moderately lipophilic).

-

H-Bond Donors: 0 (Tertiary amide).

-

H-Bond Acceptors: 2 (Amide carbonyl oxygen, Ether oxygen).

-

Solubility: Low in water; soluble in organic solvents (DCM, DMSO, Methanol, Ethyl Acetate).

Synthesis & Manufacturing Protocol

The synthesis of this compound is achieved via amide coupling . The most robust method for research scale involves the activation of 4-ethoxybenzoic acid followed by nucleophilic attack by 3-methylpiperidine.

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis using the Acid Chloride method, chosen for its high yield and operational simplicity.

Figure 1: Convergent synthesis pathway via acid chloride activation. The base (Triethylamine) is critical to neutralize the HCl byproduct.

Detailed Experimental Protocol (Acid Chloride Method)

Reagents:

-

4-Ethoxybenzoic acid (1.0 eq)

-

3-Methylpiperidine (1.1 eq)

-

Thionyl Chloride (

) (1.5 eq) or Oxalyl Chloride -

Triethylamine (

) (2.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve 4-ethoxybenzoic acid in anhydrous DCM. Add

dropwise at 0°C. Add a catalytic amount of DMF. -

Reflux: Heat the mixture to reflux for 2 hours until gas evolution (

, -

Concentration: Evaporate the solvent and excess

under reduced pressure to isolate the crude acid chloride. -

Coupling: Re-dissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.[2]

-

Addition: Slowly add a solution of 3-methylpiperidine and

in DCM. The reaction is exothermic; maintain temperature <5°C. -

Completion: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. Dry over -

Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography.

Analytical Validation

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR) Expectation

-

Aromatic Region (6.8 – 8.0 ppm): Two doublets integrating to 2H each (AA'BB' system), characteristic of the para-substituted benzene ring.

-

Ethoxy Group:

-

Quartet (~4.0 ppm):

-

Triplet (~1.4 ppm):

-

-

Piperidine Ring (1.0 – 4.5 ppm): Complex multiplets due to the ring protons.

-

N-CH₂ protons: Broad signals due to restricted rotation around the amide bond (rotamers).

-

C3-Methyl: Doublet at ~0.9 ppm.

-

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

). -

Parent Ion:

. -

Adducts:

is commonly observed.

Applications in Drug Discovery[5]

This molecule serves as a versatile fragment in medicinal chemistry.[3] Its structural features map to several biological targets.

Figure 2: Structure-Activity Relationship (SAR) mapping. The molecule mimics the "lipophilic tail + linker + amine" pharmacophore common in CNS-active drugs.

Pharmacophore Analysis

-

Lipophilic Head: The 4-ethoxybenzoyl group provides significant lipophilicity, facilitating membrane penetration and hydrophobic interactions within receptor binding pockets (e.g., Voltage-Gated Sodium Channels).

-

Linker: The amide bond provides a rigid spacer, distinct from the ester linkages found in classic anesthetics (like procaine), potentially offering greater metabolic stability (resistance to plasma esterases).

-

Chiral Tail: The 3-methylpiperidine moiety introduces steric bulk and chirality, which can be leveraged to improve selectivity between receptor subtypes compared to unsubstituted piperidine analogs.

References

-

IUPAC. (2022). Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry. [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

-

PubChem. (n.d.).[4] Compound Summary: N-Benzoylpiperidine derivatives. National Library of Medicine. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

Sources

- 1. Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate - 重庆英斯凯药业有限公司 [ensky-chemical.com]

- 2. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Ethoxy-3-piperidin-1-yl-benzoic Acid [benchchem.com]

- 4. Prd_002214 | C35H48N6O8 | CID 146025593 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility profile of 1-(4-ethoxybenzoyl)-3-methylpiperidine in organic solvents

Title: Technical Guide: Solubility Profile and Determination Protocol for 1-(4-ethoxybenzoyl)-3-methylpiperidine

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of This compound (CAS Registry Number: Not widely listed; chemically distinct entity).[1] As a lipophilic amide derivative, this compound exhibits a solubility profile distinct from its parent amine (3-methylpiperidine) due to the masking of the basic nitrogen by the benzoyl moiety.[1]

This document is structured to assist researchers in process development, purification, and formulation . It synthesizes predictive physicochemical profiling with a rigorous, self-validating experimental protocol for generating precise thermodynamic data.[1]

Chemical Identity and Physicochemical Profiling

Understanding the molecular architecture is the first step in predicting solubility behavior.[1]

-

Chemical Name: this compound[1]

-

Molecular Formula:

[1] -

Molecular Weight: 247.34 g/mol [1]

-

Structural Class: Benzamide / Piperidine derivative[1][2][3]

-

Key Functional Groups:

-

Amide Linkage: Reduces the basicity of the piperidine nitrogen, rendering the molecule neutral in most pH ranges.[1]

-

Ethoxy Group: Increases lipophilicity compared to a naked benzoyl group.[1]

-

3-Methyl Substituent: Introduces asymmetry, potentially lowering the melting point and increasing solubility in organic solvents compared to the unsubstituted analog.[1]

-

Predictive Solubility Matrix

Based on Group Contribution Methods and structural analogs (e.g., N-benzoylpiperidine), the expected solubility profile is as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Strong dipole-dipole interactions; excellent solvation of the amide bond.[1] |

| Alcohols | Methanol, Ethanol, IPA | High | Hydrogen bonding capability with the amide oxygen and ethoxy oxygen.[1] |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong solvation of the polar amide region; lack of hydrogen bond donation from solvent is compensated by dipole interactions.[1] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate to High | Good compatibility with the lipophilic piperidine ring and ethoxy tail.[1] |

| Hydrocarbons | Hexane, Heptane | Low | The polar amide core disfavors dissolution in purely non-polar media, though the 3-methyl group aids slightly.[1] |

| Water | Water | Very Low | The hydrophobic carbon skeleton ( |

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise thermodynamic data, a Shake-Flask Method coupled with HPLC-UV detection is the gold standard.[1] This protocol is designed to be self-validating.

Reagents and Instrumentation[1][3][4][5][6]

-

Analyte: this compound (>98% purity).[1]

-

Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, etc.).[1]

-

Equipment: Orbital shaker, temperature-controlled water bath, 0.45 µm PTFE syringe filters, HPLC system.[1]

The "Self-Validating" Workflow

The following workflow ensures that equilibrium is genuinely reached and that phase separation is complete, preventing common errors like supersaturation or micro-crystal contamination.

Figure 1: Self-validating workflow for equilibrium solubility determination.

Critical Protocol Steps:

-

Saturation: Add excess solid to the solvent until undissolved material remains visible.[1]

-

Agitation: Shake at constant temperature (e.g., 298.15 K) for 24 hours.

-

Validation Loop: Analyze aliquots at 24 hours and 48 hours. If the deviation is <3%, equilibrium is confirmed.[1] If not, continue shaking.

-

Isothermal Filtration: Ensure the syringe and filter are at the same temperature as the solution to prevent precipitation during sampling.[1]

Thermodynamic Modeling and Data Analysis

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility with temperature.[1]

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][4]

- : Empirical model parameters derived via regression analysis.

Thermodynamic Parameters Calculation

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Positive

: Indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds.[1] -

Gibbs Free Energy (

): calculated as

Figure 2: Logic flow for thermodynamic processing of solubility data.[1]

Process Applications

Crystallization Strategy

Based on the predictive profile:

-

Anti-Solvent Crystallization: Dissolve the compound in a "Good" solvent (e.g., Ethanol or Acetone) and slowly add a "Poor" solvent (e.g., Water or Hexane).[1]

-

Note: Water is preferred for green chemistry, but if the compound oils out, use Hexane/Heptane.[1]

-

-

Cooling Crystallization: Effective in solvents with high temperature sensitivity (steep solubility curve), likely Isopropanol or Ethyl Acetate .[1]

Purification

If the compound contains unreacted 3-methylpiperidine (starting material), an acid wash (dilute HCl) will remove the amine (which protonates and becomes water-soluble) while the This compound (amide) remains in the organic layer (DCM or EtOAc).[1]

References

-

Jouyban, A. (2010).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] Link

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

-

Shake-Flask Method Standard: Higuchi, T., & Connors, K. A. (1965).[1] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.[1]

-

PubChem Compound Summary: Benzoylpiperidine derivatives and physical properties. Link

Sources

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. US20210269416A1 - Chemical process for preparing phenylpiperidinyl indole derivatives - Google Patents [patents.google.com]

- 3. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 4. solubilityofthings.com [solubilityofthings.com]

safety data sheet (SDS) for 1-(4-ethoxybenzoyl)-3-methylpiperidine

[1]

Part 1: Chemical Identity & Physiochemical Profile[1]

This compound belongs to the N-benzoylpiperidine class. Its structural core—a piperidine ring acylated by a para-substituted benzoic acid—suggests lipophilic properties aimed at blood-brain barrier (BBB) penetration.

Identification & Constants

| Property | Value (Predicted/Calculated) | Technical Context |

| Chemical Name | This compound | Systematic IUPAC nomenclature. |

| Molecular Formula | C₁₅H₂₁NO₂ | Confirmed via fragment analysis (Benzoyl + Piperidine). |

| Molecular Weight | 247.34 g/mol | Optimal range for CNS bioavailability (<500 Da). |

| Physical State | Viscous Oil or Low-Melting Solid | Amides with alkyl substitutions often resist crystallization. |

| LogP (Predicted) | 2.8 – 3.2 | High lipophilicity; significant dermal absorption potential. |

| Solubility | DMSO (>50 mM), Ethanol, DCM | Poor water solubility; requires organic co-solvents. |

| pKa | Neutral (Amide) | The nitrogen lone pair is delocalized; non-basic. |

Structural Integrity & Purity

Critical Note: The 3-methylpiperidine moiety introduces a chiral center . Unless specified as an enantiopure synthesis (e.g., R or S), researchers must assume the material is a racemic mixture . This impacts biological potency but rarely alters acute safety handling.

Part 2: Hazard Identification & Toxicology (SAR Analysis)[1]

Expert Insight: While empirical toxicity data may be absent, the structural homology to Ampakines (e.g., CX-516) and general benzamides allows for high-confidence hazard prediction.

GHS Classification (Predicted)

Signal Word: WARNING [1]

| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Basis |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[2] | Analogous benzamides show oral LD50 ~500-2000 mg/kg. |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[3][4] | Lipophilic amides penetrate stratum corneum, causing local dermatitis. |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][3] | Standard organic irritant profile. |

| STOT - Single Exp. | Cat 3 | H336 | May cause drowsiness/dizziness. | CNS-active structural core; potential off-target sedation or excitation. |

Toxicological Mechanisms[1]

-

Metabolic Activation: The 4-ethoxy group is a primary site for O-dealkylation by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), yielding a phenolic metabolite.

-

Amide Hydrolysis: Slow hydrolysis by amidases may release 3-methylpiperidine (a known irritant/flammable liquid) and 4-ethoxybenzoic acid .

-

CNS Modulation: As a putative positive allosteric modulator (PAM) of AMPA receptors, accidental systemic exposure may lower seizure thresholds or induce excitotoxicity.

Part 3: Safe Handling & Engineering Controls[1]

Trustworthiness Protocol: Treat this compound as a potent bioactive agent. The following workflow is designed to prevent cross-contamination and exposure.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

-

Static Control: Use anti-static weighing boats. The lipophilic nature suggests potential for static charge buildup, leading to powder dispersal.

Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) or P100 respirator if handling neat powder outside a hood.

-

Dermal: Double-gloving recommended.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Neoprene.

-

-

Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid formulations.

Part 4: Emergency Response & Pathways

Biological Fate & Degradation Pathway

Understanding how the molecule breaks down is crucial for both waste disposal and toxicology.

Figure 1: Predicted metabolic and degradation pathways. The primary clearance route is likely O-dealkylation followed by conjugation.

Emergency Response Decision Tree

This self-validating workflow ensures rapid decision-making during spills or exposure.

Figure 2: Standardized Emergency Response Protocol for N-benzoylpiperidine derivatives.[3]

Part 5: Experimental Handling Protocols

Solubilization for In Vitro Assays

Because of its lipophilicity (LogP ~3.0), direct dissolution in aqueous media will fail.

-

Stock Preparation: Dissolve 10 mg of compound in 1 mL of 100% DMSO to create a roughly 40 mM stock solution. Vortex for 30 seconds.

-

Visual Check: Ensure the solution is clear. If turbid, sonicate at 37°C for 5 minutes.

-

Working Solution: Dilute the DMSO stock into the assay buffer (e.g., PBS or HEPES). Keep final DMSO concentration <0.5% to avoid solvent toxicity in cell cultures.

Storage & Stability[1]

-

Solid State: Store at -20°C, desiccated. Stable for >2 years if protected from moisture.

-

Solution (DMSO): Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles (aliquot upon first dissolution).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzoylpiperidine derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Hazard Identification. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

pharmacological potential of 1-(4-ethoxybenzoyl)-3-methylpiperidine derivatives

An In-depth Technical Guide on the Pharmacological Potential of 1-(4-Ethoxybenzoyl)-3-methylpiperidine Derivatives

Authored by a Senior Application Scientist

Foreword

The piperidine scaffold stands as a cornerstone in the realm of medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and capacity to engage in diverse molecular interactions render it a versatile and highly sought-after motif in the design of novel therapeutics.[2] This technical guide provides a comprehensive exploration of a specific, promising class of piperidine derivatives: this compound and its analogs. Our objective is to furnish researchers, scientists, and drug development professionals with an in-depth understanding of their synthesis, pharmacological activities, and structure-activity relationships, thereby facilitating the advancement of next-generation therapeutics. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

The this compound Scaffold: A Structural Overview

The this compound scaffold is characterized by three key structural features: a piperidine ring, a benzoyl group, and an ethoxy substituent. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common feature in many natural alkaloids and synthetic drugs, contributing to favorable pharmacokinetic properties.[1][3][4] The 3-methyl substitution on the piperidine ring introduces a chiral center, which can be crucial for stereospecific interactions with biological targets. The 1-benzoyl group serves as a linker, and its electronic properties can be modulated by substituents on the phenyl ring. The 4-ethoxy group, in particular, is an electron-donating group that can influence the molecule's polarity, metabolic stability, and receptor binding affinity.

Synthesis and Characterization

The synthesis of this compound derivatives is typically achieved through a straightforward acylation reaction. The general approach involves the coupling of 3-methylpiperidine with a suitably substituted 4-ethoxybenzoyl chloride. This method allows for the facile generation of a library of analogs by varying the starting materials.

General Synthetic Workflow

Sources

literature review on 1-(4-ethoxybenzoyl)-3-methylpiperidine applications

Executive Summary

1-(4-Ethoxybenzoyl)-3-methylpiperidine represents a versatile bioactive scaffold sitting at the intersection of neuropharmacology and agrochemistry. Structurally, it belongs to the benzoylpiperidine class, a privileged motif in medicinal chemistry known for its ability to modulate ion channels and receptors.

This guide provides a technical analysis of its applications, focusing on two primary domains:

-

Neuropharmacology (Ampakine-like Activity): As a structural analog of the CX-series Ampakines and Aniracetam metabolites, this scaffold exhibits potential as a positive allosteric modulator (PAM) of AMPA receptors, relevant for cognitive enhancement and neuroprotection.

-

Agrochemistry (Insect Repellency): Sharing the N,N-dialkylamide pharmacophore with DEET and Picaridin, the 3-methylpiperidine moiety confers steric bulk and lipophilicity profiles favorable for arthropod repellency.

Part 1: Chemical Architecture & Synthesis

Structural Analysis

The molecule consists of a 4-ethoxybenzoyl group coupled to a 3-methylpiperidine ring.

-

Lipophilicity: The 4-ethoxy group and the 3-methyl substitution increase LogP compared to the unsubstituted parent, enhancing blood-brain barrier (BBB) penetration and dermal duration.

-

Chirality: The 3-methylpiperidine ring introduces a chiral center (R and S enantiomers). Biological activity often resides predominantly in one enantiomer (e.g., S-enantiomers often show higher potency in piperidine-based repellents like SS220).

Synthetic Protocol

The synthesis follows a standard nucleophilic acyl substitution pathway. This protocol is designed for high-purity generation suitable for biological screening.

Reagents:

-

4-Ethoxybenzoic acid (Precursor A)

-

3-Methylpiperidine (Precursor B)

-

Thionyl Chloride (

) or Oxalyl Chloride -

Triethylamine (

) or Pyridine (Base) -

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Dissolve 4-ethoxybenzoic acid (1.0 eq) in anhydrous DCM.

-

Add

(1.2 eq) and a catalytic drop of DMF. -

Reflux for 2 hours until gas evolution ceases.

-

Evaporate solvent to yield crude 4-ethoxybenzoyl chloride.

-

-

Amide Coupling:

-

Dissolve 3-methylpiperidine (1.1 eq) and

(1.5 eq) in anhydrous DCM at 0°C. -

Add the 4-ethoxybenzoyl chloride (dissolved in DCM) dropwise to the amine solution.

-

Allow to warm to room temperature and stir for 4 hours.

-

-

Workup & Purification:

-

Wash reaction mixture with 1N HCl (to remove unreacted amine), then sat.

, then brine. -

Dry over

and concentrate. -

Purification: Silica gel column chromatography (Ethyl Acetate/Hexane gradient).

-

Visualization of Synthesis Workflow:

Figure 1: Synthetic route via acyl chloride activation. The convergent synthesis allows for easy analog generation.

Part 2: Neuropharmacological Applications (Ampakines)

Mechanism of Action: AMPA Receptor Modulation

The benzoylpiperidine scaffold is the core structure of the CX-series Ampakines (e.g., CX-516, CX-546). These compounds act as Positive Allosteric Modulators (PAMs) of the AMPA-type glutamate receptor.[1]

-

Binding Site: They bind to the dimer interface of the ligand-binding domain (LBD) of the AMPA receptor.

-

Effect: They stabilize the receptor in the open state and slow the rate of desensitization and deactivation .

-

Result: Enhanced fast excitatory synaptic transmission (EPSCs) without direct agonist activity (reducing excitotoxicity risk).

Relevance of this compound: The 4-ethoxy substituent mimics the 4-methoxy group of Aniracetam (a pyrrolidinone analog) and the electron-donating nature required for optimal binding affinity in the benzoyl pocket. The 3-methyl group on the piperidine ring adds steric bulk that can lock the amide bond conformation, potentially increasing potency compared to the unsubstituted piperidine.

Therapeutic Potential[1][2][3]

-

Cognitive Enhancement: By facilitating Long-Term Potentiation (LTP), these agents are candidates for treating memory deficits in Alzheimer's and Mild Cognitive Impairment (MCI).

-

Depression: Ampakines induce BDNF expression, offering a rapid-acting antidepressant mechanism similar to ketamine but with a better safety profile.

Signaling Pathway Visualization:

Figure 2: Mechanism of Positive Allosteric Modulation (PAM) of AMPA receptors leading to enhanced synaptic plasticity.

Part 3: Agrochemical Applications (Insect Repellency)[4]

Pharmacophore Homology

This compound is structurally analogous to DEET (N,N-diethyl-3-methylbenzamide) and Picaridin (a piperidine carboxylate).

-

DEET Homology: The 3-methylpiperidine moiety can be viewed as a cyclic analog of DEET's diethylamine group.

-

SS220 Homology: The compound shares the piperidine ring with SS220 ((1S,2'S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide), a highly effective repellent developed by the USDA.[2]

Mechanism of Repellency

Benzoylpiperidines interact with odorant receptors (Ors) and gustatory receptors (Grs) in arthropods.

-

Olfactory Interference: They mask host attractants (lactic acid, 1-octen-3-ol) by blocking specific Ors.

-

Contact Irritancy: Upon landing, the compound activates TRP channels (e.g., TRPA1) in the insect's tarsi, triggering an avoidance reflex.

Comparative Data (Predicted)

Based on Structure-Activity Relationship (SAR) data for benzoylpiperidines:

| Property | DEET | 1-(4-EtO-Bz)-3-Me-Pip | Advantage/Note |

| LogP | ~2.18 | ~3.5 - 4.0 | Higher lipophilicity implies longer retention on skin. |

| Volatility | High | Low | Reduced evaporation rate; potentially longer protection time. |

| Odor | Characteristic | Mild/Faint | 4-Ethoxy group often imparts a pleasant or neutral odor profile. |

| Class | Benzamide | Benzoylpiperidine | Rigid structure may enhance receptor specificity. |

Part 4: References

-

Arai, A. C., & Kessler, M. (2007).[3] Pharmacology of Ampakines.[1][3][4] Current Drug Targets. Link

-

Klun, J. A., et al. (2003). Synthesis and repellent efficacy of a new chiral piperidine analog: comparison with Deet and Bayrepel.[2][5] Journal of Medical Entomology.[2] Link

-

Lynch, G. (2006).[3] Glutamate-based therapeutic approaches: Ampakines. Current Opinion in Pharmacology. Link

-

Faure, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[6] Molecules (MDPI). Link

-

Staubli, U., et al. (1994).[3] Facilitation of glutamate receptors enhances memory. Proceedings of the National Academy of Sciences. Link

-

Debboun, M., et al. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press. (General reference for DEET/Piperidine SAR).

Sources

- 1. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]

- 2. Synthesis and repellent efficacy of a new chiral piperidine analog: comparison with Deet and Bayrepel activity in human-volunteer laboratory assays against Aedes aegypti and Anopheles stephensi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546): Differential Effects across Brain Regions and GluA1–4/Transmembrane AMPA Receptor Regulatory Protein Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

toxicity and handling precautions for 1-(4-ethoxybenzoyl)-3-methylpiperidine

An In-Depth Technical Guide to the Presumed Toxicity and Safe Handling of 1-(4-ethoxybenzoyl)-3-methylpiperidine

Executive Summary

This document provides a comprehensive technical guide on the presumed toxicity and recommended handling precautions for the novel research compound, this compound. In the absence of specific toxicological data for this molecule, this guide synthesizes information from structurally related compounds, namely substituted piperidines and benzoyl derivatives, to establish a robust framework for risk assessment and safe laboratory practices. The core principle of this guide is to treat this compound as a substance with significant potential hazards until empirical data becomes available to refine this assessment. This guide is intended for researchers, scientists, and drug development professionals who may synthesize or handle this compound.

Introduction and Important Disclaimer

The advancement of medicinal chemistry and drug discovery continually introduces novel chemical entities into the research landscape. This compound is one such compound, and at the time of this publication, there is a notable absence of specific toxicological studies or a dedicated Safety Data Sheet (SDS). This guide has been developed to address this critical information gap by providing a detailed operational procedure based on the toxicological profiles of its constituent chemical moieties: the substituted piperidine ring and the ethoxybenzoyl group.

The piperidine nucleus is a common scaffold in many pharmacologically active and toxic compounds.[1][2] Similarly, benzoyl compounds can exhibit a range of biological activities and associated toxicities.[3][4] Therefore, it is scientifically prudent to assume that this compound may possess hazardous properties.[5][6] This guide is predicated on the principle of "as low as reasonably practicable" (ALARP) exposure and urges all users to adhere to the outlined precautions with diligence. The recommendations herein are designed to be a self-validating system of safety, ensuring that potential risks are mitigated through a conservative and informed approach.

Compound Profile and Structural Rationale for Precaution

This compound is a synthetic organic compound characterized by a 3-methylpiperidine ring N-acylated with a 4-ethoxybenzoyl group.

-

Piperidine Moiety: Piperidine and its derivatives are known to be well-absorbed through inhalation, ingestion, and skin contact.[7] They can act as irritants and, in some cases, exhibit significant systemic toxicity, affecting the nervous and respiratory systems.[8][9] The parent compound, piperidine, is classified as a corrosive substance that can cause severe skin and eye burns.[7]

-

Benzoyl Moiety: Benzoyl compounds, such as benzoyl chloride and benzoyl peroxide, are known irritants and can be lachrymatory.[3][10] Depending on the substitutions, they can also possess sensitizing properties.[11][12]

The combination of these two moieties in a single molecule necessitates a cautious approach, assuming at a minimum, the potential for skin, eye, and respiratory tract irritation.

Extrapolated Toxicological Profile and Hazard Summary

The following table summarizes the presumed hazards of this compound based on data from related compounds. It is imperative to treat this as a preliminary hazard identification, forming the basis for a comprehensive risk assessment.

| Hazard Class | Extrapolated Potential Effects | Rationale based on Structural Analogs |

| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | Piperidine has moderate acute oral toxicity in animal studies.[7] Piperidine and its derivatives can be absorbed through the skin, contributing to systemic exposure.[8] Inhalation of vapors or dusts of related compounds can cause respiratory irritation.[13] |

| Skin Corrosion/Irritation | Causes skin irritation. May cause burns with prolonged contact. | Piperidine is corrosive to the skin.[7] Benzoyl compounds are known skin irritants.[3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. May cause severe eye damage. | Piperidine can cause severe eye damage.[9] Benzoyl chloride is a lachrymator and causes severe eye irritation.[4] |

| Respiratory Irritation | May cause respiratory irritation. | Inhalation of piperidine vapor can cause coughing and labored breathing.[9] |

| Skin Sensitization | May cause an allergic skin reaction. | Some benzoyl derivatives are known to be skin sensitizers.[10] |

Risk Assessment and Mitigation

A thorough risk assessment must be conducted before any work with this compound commences.[14][15] This process involves evaluating the hazards and the potential for exposure during planned laboratory procedures and implementing appropriate control measures.

Caption: General workflow for safely handling novel compounds.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. [5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [6]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5]* Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [6]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spill Management:

-

Evacuate the immediate area and alert colleagues.

-

If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department.

-

For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels for cleanup. [11]

-

Storage and Disposal

-

Storage: Store this compound in a tightly sealed, clearly labeled container. [5]Keep it in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents. [16]The storage location should be in a designated and controlled-access area.

-

Disposal: All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [17]

Conclusion

While the precise toxicological properties of this compound remain uncharacterized, a proactive and cautious approach based on the known hazards of its structural components is essential for ensuring researcher safety. The protocols and recommendations outlined in this guide provide a robust framework for handling this novel compound responsibly. It is the responsibility of the principal investigator and each individual researcher to ensure these guidelines are understood and implemented. This guide should be reviewed and updated as new information regarding the toxicity and reactivity of this compound becomes available.

References

- BenchChem. (2025). A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.

- Synquest Labs. (n.d.). Safety Data Sheet: Benzoyl chloride. Synquest Labs.

- ACS Publications. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development.

- Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. TWU.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl peroxide. NJ.gov.

- Carl ROTH. (n.d.).

- UNC Charlotte. (n.d.). Novel Chemicals With Unknown Hazards. UNC Charlotte.

- ECHEMI. (n.d.).

- Carl ROTH. (n.d.).

- New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine. NJ.gov.

- PMC. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PMC.

- Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. NICNAS.

- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH.

- Health and Safety Authority. (n.d.). Chemical Risk Assessment. HSA.

- Australian Industrial Chemicals Introduction Scheme. (2025). How and why we assess risk. AICIS.

- Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety.

- University of Texas at Dallas. (n.d.). Chapter 6: Chemical Storage and Handling. Emergency Management and Safety.

- Kao Chemicals. (n.d.). Risk assessment procedure. Kao Chemicals.

- Antibodies. (n.d.).

- Santos. (2014). Chemical Risk Assessment Framework. Santos.

- LGC. (n.d.).

- MDPI. (n.d.).

- Ataman Kimya. (n.d.). PIPERIDINE.

- ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

Sources

- 1. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. carlroth.com [carlroth.com]

- 5. twu.edu [twu.edu]

- 6. safety.charlotte.edu [safety.charlotte.edu]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. nj.gov [nj.gov]

- 9. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. nj.gov [nj.gov]

- 12. carlroth.com [carlroth.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Risk Assessment - Health and Safety Authority [hsa.ie]

- 15. Risk assessment procedure | Kao Chemicals [chemical.kao.com]

- 16. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

bioactivity screening of 1-(4-ethoxybenzoyl)-3-methylpiperidine

An In-Depth Technical Guide to the Bioactivity Screening of 1-(4-ethoxybenzoyl)-3-methylpiperidine

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved pharmaceuticals and natural alkaloids.[1][2][3] Its derivatives have demonstrated a vast pharmacological spectrum, including applications as anticancer, analgesic, and antipsychotic agents.[2][4] This guide presents a comprehensive, multi-tiered strategy for the systematic , a novel chemical entity (NCE) with an uncharacterized biological profile. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it provides the strategic rationale behind each stage of the screening cascade, from initial computational predictions to in-depth mechanism of action studies. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, field-proven framework to efficiently identify and validate the therapeutic potential of this and other novel piperidine derivatives.

Foundational Strategy: De-risking Discovery with In Silico Profiling

Before committing significant resources to wet-lab screening, a computational evaluation is an indispensable first step to generate testable hypotheses about the compound's potential biological targets and drug-like properties. This in silico approach allows for the intelligent design of subsequent experimental assays, maximizing efficiency and the probability of success.[5][6]

Rationale for a Predictive-First Approach

Embarking on a screening campaign without predictive data is analogous to navigating without a map. Computational tools leverage vast databases of known compound-target interactions and structural information to predict the most probable bioactivities. This allows us to prioritize specific assay panels, saving time and resources that would otherwise be spent on broad, untargeted screening.[7][8]

Predicted Bioactivity Profile of this compound

Based on structural similarity to known bioactive molecules containing the piperidine and benzoyl moieties, we can generate a preliminary profile. This involves using established web tools to predict likely protein targets.

Protocol 1: Target Prediction using Similarity Searching

-

Ligand Preparation: Generate a 2D structure of this compound and convert it to a simplified molecular-input line-entry system (SMILES) string.

-

Database Submission: Input the SMILES string into a target prediction web server such as SwissTargetPrediction.[7][8] This tool compares the query molecule to a library of known active compounds and ranks potential targets based on a combination of 2D and 3D similarity.

-

Data Analysis: Analyze the output, which typically provides a list of probable protein targets categorized by class (e.g., GPCRs, enzymes, ion channels). The results are often presented with a probability score, guiding the selection of initial screening assays.

Table 1: Hypothetical In Silico Target Prediction for this compound

| Target Class | Specific Predicted Target | Probability Score | Rationale for Prioritization |

| G-Protein Coupled Receptors (GPCRs) | Dopamine D2 Receptor | High | Piperidine is a common scaffold in CNS-active drugs.[6] |

| G-Protein Coupled Receptors (GPCRs) | Sigma-1 Receptor | High | A known target for various piperidine derivatives.[6] |

| Enzymes | Acetylcholinesterase (AChE) | Medium | Potential interaction based on structural motifs.[6] |

| Enzymes | Cytochrome P450 (CYP) Isoforms | Medium-High | Important for predicting drug metabolism and potential interactions.[5] |

| Ion Channels | Voltage-Gated Sodium Channels | Low-Medium | Piperidine derivatives can exhibit local anesthetic properties.[7] |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Early prediction of a compound's pharmacokinetic and toxicity profile is crucial for identifying potential liabilities.

Protocol 2: ADMET Profiling

-

Input Structure: Submit the compound's structure to a computational ADMET prediction tool.

-

Analyze Properties: Evaluate key drug-like parameters such as:

-

Lipinski's Rule of Five: Assesses oral bioavailability potential.[6]

-

Blood-Brain Barrier (BBB) Penetration: Critical for potential CNS-active compounds.[6]

-

CYP Inhibition: Predicts potential for drug-drug interactions.[5][6]

-

PAINS (Pan-Assay Interference Compounds) Alerts: Flags promiscuous compounds that may lead to false positives.[6]

-

The Screening Cascade: From High-Throughput to High-Confidence

The experimental screening process is designed as a funnel, beginning with a broad search for any biological activity and progressively narrowing the focus to confirm, characterize, and understand the most promising hits.

Figure 1: A comprehensive workflow for the bioactivity screening cascade.

Primary High-Throughput Screening (HTS)

The goal of HTS is to rapidly test the compound against a large number of biological targets to identify initial "hits".[9][10][11] This process leverages automation and miniaturized assays to maximize efficiency.[11][12] Based on our in silico predictions, a combination of biochemical and cell-based assays is recommended.

-

Biochemical Assays: These use purified target proteins (e.g., enzymes, receptors) to measure direct interactions like binding or inhibition in vitro. They are excellent for clean, mechanistic readouts.[13]

-

Cell-Based Assays: These use living cells to measure a compound's effect on a cellular process. They provide more physiologically relevant data, accounting for factors like cell permeability and cytotoxicity.[13]

Protocol 3: Generic GPCR Radioligand Binding Assay (Biochemical HTS)

-

Target Preparation: Prepare cell membrane fractions expressing the GPCR of interest (e.g., Dopamine D2 Receptor).

-

Assay Plate Setup: In a 384-well microplate, add the membrane preparation, a known radiolabeled ligand (e.g., ³H-spiperone), and this compound at a standard concentration (e.g., 10 µM).

-

Controls: Include wells for total binding (radioligand + vehicle) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the plate contents through a filtermat to separate bound from unbound radioligand.

-

Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A significant reduction in radioactivity compared to the vehicle control indicates a "hit".

Protocol 4: Cell Viability/Cytotoxicity Assay (Cell-Based Counter-Screen)

This assay is critical and should be run in parallel with other cell-based screens to ensure observed effects are not simply due to cell death.

-

Cell Plating: Seed a relevant cell line (e.g., HEK293 or a neuronal cell line) in a 96- or 384-well plate and allow cells to adhere overnight.

-

Compound Addition: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubation: Incubate for a defined period (e.g., 24-48 hours).

-

Reagent Addition: Add a viability reagent such as MTT or a resazurin-based reagent (e.g., alamarBlue).[14]

-

Detection: After a further incubation period, measure the absorbance or fluorescence according to the reagent manufacturer's instructions.

-

Data Analysis: A decrease in signal relative to the vehicle control indicates a reduction in cell viability. This data is crucial for interpreting results from other cell-based assays.

Hit Confirmation and Validation

Not every hit from a primary screen is a true opportunity.[15] This phase is designed to eliminate false positives and confirm the activity is robust and reproducible.[16]

-

Hit Re-testing: The compound is re-tested in the primary assay to ensure the initial result was not an anomaly.

-

Purity Analysis: The purity and structural integrity of the compound sample are confirmed using analytical techniques like LC-MS and NMR.

-

Dose-Response Analysis: The compound is tested across a range of concentrations (typically a 10-point serial dilution) to determine its potency, expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This is the cornerstone of quantitative pharmacology.

Table 2: Example Dose-Response Data for a Confirmed Hit

| Compound Concentration (µM) | % Inhibition (Assay A) | % Viability (Cytotoxicity) |

| 100 | 98.5 | 45.2 |

| 30 | 95.2 | 88.9 |

| 10 | 85.1 | 97.1 |

| 3 | 65.7 | 98.5 |

| 1 | 48.9 | 99.1 |

| 0.3 | 25.3 | 99.6 |

| 0.1 | 10.1 | 100.2 |

| Calculated IC50/EC50 (µM) | 1.05 | > 100 |

Interpretation: The compound shows potent activity in Assay A with an IC50 of 1.05 µM. Crucially, it shows no significant cytotoxicity at these concentrations, indicating the observed activity is specific and not due to cell death.

Advanced Characterization: Selectivity and Mechanism of Action

A validated hit with good potency is promising, but its value as a potential therapeutic agent depends on its selectivity and a clear understanding of its mechanism of action (MoA).[17]

Selectivity Profiling

Selectivity is the measure of a compound's ability to interact with its intended target over other, often closely related, targets. A non-selective compound is more likely to cause off-target side effects.

Protocol 5: Selectivity Panel Screening

-

Target Selection: Based on the primary hit (e.g., Dopamine D2 Receptor), select a panel of related targets (e.g., other dopamine receptor subtypes, serotonin receptors, adrenergic receptors).

-

Assay Execution: Test the compound in binding or functional assays for each target in the panel, typically at a single high concentration first, followed by dose-response curves for any observed activities.

-

Data Analysis: Calculate the IC50/EC50 for each active target and determine the selectivity ratio (e.g., IC50 for Target B / IC50 for Target A). A high ratio (e.g., >100-fold) indicates good selectivity.

Mechanism of Action (MoA) Elucidation

Understanding how a compound exerts its effect at a molecular and cellular level is a critical step in drug discovery.[18][19][20] This involves a suite of more complex, hypothesis-driven experiments.

Figure 2: Hypothetical MoA via antagonism of a Gi-coupled GPCR pathway.

Potential MoA Study Techniques:

-

Functional Assays: Move beyond simple binding assays to measure the functional consequence of target engagement. For a GPCR, this could be a cAMP assay or a calcium flux assay to determine if the compound is an agonist, antagonist, or inverse agonist.

-

Structural Biology: Co-crystallizing the compound with its purified target protein can reveal the precise binding mode at atomic resolution, providing invaluable information for future lead optimization.[17][18][19]

-

Proteomics & Transcriptomics: Techniques like chemical proteomics can identify the direct protein targets of a compound in a cellular lysate, while transcriptomics (e.g., RNA-seq) can reveal how the compound alters gene expression, providing a global view of its cellular impact.[13][20]

Conclusion and Future Directions

This guide outlines a logical and robust screening cascade for characterizing the bioactivity of the novel compound this compound. The strategy is built on a foundation of predictive in silico analysis, followed by a phased experimental approach that progresses from broad HTS to high-confidence hit validation and detailed mechanism of action studies. By adhering to this framework, which emphasizes causality, self-validating protocols, and a deep understanding of the underlying biology, research teams can efficiently and effectively navigate the early stages of the drug discovery process. The successful identification of a potent and selective hit for a novel target would position this compound as a valuable lead candidate for further medicinal chemistry optimization and preclinical development.

References

-

Cui, W., Xie, Q., & Li, J. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

-

Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

BMG LABTECH. High-throughput screening (HTS). [Link]

-

BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Zhaxybayeva, K., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

-

Sygnature Discovery. Making the right choices in hit identification. [Link]

-

Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. [Link]

-

Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

-

Parse Biosciences. (2025). Maximizing Drug Discovery with High-Throughput and High-Content Screening. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. [Link]

-

Cui, W., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. [Link]

-

Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

-

Cui, W., Xie, Q., & Li, J. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. National Center for Biotechnology Information. [Link]

-

Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. [Link]

-